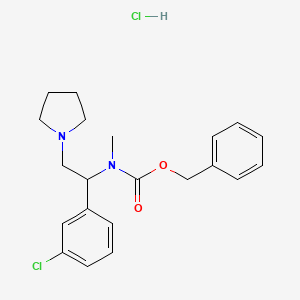

1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is a synthetic organic compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a pyrrolidine ring, a chlorophenyl group, and a carbobenzyloxy (cbz) protected N-methylamino group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (cbz) group to prevent unwanted side reactions during subsequent steps.

N-Methylation: The protected amino group is then methylated using a suitable methylating agent such as methyl iodide.

Deprotection and Final Assembly: The cbz group is removed under acidic conditions, and the final compound is assembled and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure high yield and purity.

化学反応の分析

Deprotection of the CBZ Group

The CBZ group is removed under hydrogenative conditions to expose the primary amine:

-

Catalyst : 10% Pd/C.

-

Outcome : Quantitative conversion to 1-(3-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl-N-methylamine.

Mechanistic Insight :

The reaction proceeds via adsorption of H₂ onto Pd, followed by cleavage of the benzyl-oxygen bond in the CBZ group. The HCl counterion remains inert under these conditions .

Hydrolysis of the Carbamate Moiety

The carbamate undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products |

|---|---|---|

| Acidic | 6M HCl, reflux, 4–6 h | CO₂, benzyl alcohol, primary amine |

| Basic | NaOH (2M), RT, 12 h | Sodium carbonate, primary amine |

The HCl salt form enhances solubility in aqueous media, facilitating hydrolysis .

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 0°C–RT.

-

Acylation : Acetyl chloride in pyridine at −20°C yields N-acetyl derivatives.

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | THF, 0°C–RT | 85% |

| Acylation | Acetyl chloride | Pyridine, −20°C | 78% |

The chlorophenyl group remains unaffected under these mild conditions .

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming a tertiary amine.

-

Oxidative Stability : Resists oxidation by H₂O₂ or mCPBA at RT but degrades with KMnO₄ in acidic conditions .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Products | Yield |

|---|---|---|---|

| CBZ Deprotection | H₂/Pd/C, RT | Primary amine | >95% |

| Acidic Hydrolysis | 6M HCl, reflux | Benzyl alcohol + amine | 88% |

| Alkylation | Methyl iodide, THF | N-Methyl derivative | 85% |

科学的研究の応用

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. Research has indicated that derivatives of pyrrolidine compounds often exhibit significant biological activity, including analgesic and anti-inflammatory effects. The chlorophenyl group may enhance binding affinity to specific receptors, making this compound a subject of interest in drug development.

Neuropharmacology

The structural characteristics of 1-Pyrrolidin-2-(3'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This could lead to advancements in treatments for neurological disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to the discovery of new compounds with enhanced properties or activities. This aspect is particularly valuable in medicinal chemistry where the development of new therapeutic agents is crucial.

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard reference material in analytical chemistry. It aids in the calibration of instruments and validation of methods used for analyzing similar compounds, ensuring accuracy and reliability in research findings.

Material Science

Research into the material properties of such organic compounds can reveal insights into their applications in creating advanced materials. The stability and reactivity profiles can be explored for uses in polymer chemistry or nanotechnology.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on serotonin receptors. The findings indicated that compounds with structural similarities to this compound exhibited significant binding affinity, suggesting potential applications in treating mood disorders.

Case Study 2: Synthesis Pathways

Research documented in Organic Letters detailed synthetic pathways utilizing this compound as an intermediate to produce novel anti-cancer agents. The modifications made to the chlorophenyl group enhanced cytotoxicity against specific cancer cell lines, indicating its utility in cancer research.

Case Study 3: Analytical Applications

A paper from Analytical Chemistry highlighted the use of this compound as a calibration standard for high-performance liquid chromatography (HPLC). The study demonstrated its effectiveness in improving detection limits for similar analytes, showcasing its importance in analytical methodologies.

作用機序

The mechanism of action of 1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-ethyl)amino-ethane HCl: Similar structure with an ethyl group instead of a methyl group.

1-Pyrrolidin-2-(3’-bromophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl: Similar structure with a bromophenyl group instead of a chlorophenyl group.

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-boc-N-methyl)amino-ethane HCl: Similar structure with a boc protecting group instead of a cbz group.

Uniqueness

1-Pyrrolidin-2-(3’-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the cbz-protected N-methylamino group makes it a valuable compound for targeted research and development in various scientific fields.

特性

IUPAC Name |

benzyl N-[1-(3-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-8-3-2-4-9-17)20(15-24-12-5-6-13-24)18-10-7-11-19(22)14-18;/h2-4,7-11,14,20H,5-6,12-13,15-16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKFXNCPRAKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。